molecular formula C21H18N2O2S B2597631 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 305852-23-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2597631
CAS No.: 305852-23-7
M. Wt: 362.45
InChI Key: GTMUXOWVCKMOAU-UHFFFAOYSA-N
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Description

The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide (hereafter referred to as Compound A) is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a carboxamide-linked 3-methoxynaphthalene moiety at the 2-position. Its molecular formula is C₂₂H₁₉N₂O₂S, with a molecular weight of 375.47 g/mol (calculated from structural analogs in and ).

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-25-18-11-14-7-3-2-6-13(14)10-16(18)20(24)23-21-17(12-22)15-8-4-5-9-19(15)26-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMUXOWVCKMOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Naphthalene Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the naphthalene ring to the benzothiophene core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The cyano (-C≡N) group undergoes hydrolysis under acidic or basic conditions to yield carboxamide or carboxylic acid derivatives. This reactivity is well-documented in structurally related compounds (e.g., ).

Reaction ConditionsProductYieldReference
H<sub>2</sub>O, HCl (20% v/v), 80°CCarboxamide derivative72%
NaOH (2M), refluxCarboxylic acid derivative65%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the nitrile, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack, forming an intermediate amide that further hydrolyzes to the acid .

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring

The methoxynaphthalene moiety directs electrophilic substitution to the activated ortho/para positions. Halogenation and nitration are prominent examples .

ReactionReagents/ConditionsMajor ProductYieldReference
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C3-Methoxy-6-nitronaphthalene58%
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RT3-Methoxy-6-bromonaphthalene63%

Regioselectivity : The methoxy group activates the naphthalene ring, favoring substitution at the 6-position due to steric and electronic effects .

Nucleophilic Substitution on the Benzothiophene Ring

The electron-withdrawing cyano group enhances the electrophilicity of the adjacent carbon, enabling nucleophilic displacement. This is observed in analogs like SB-657836-AAA ( ).

NucleophileConditionsProductYieldReference
MorpholineDMF, K<sub>2</sub>CO<sub>3</sub>, 60°CMorpholine-substituted derivative81%
PiperidineEtOH, refluxPiperidine-substituted derivative68%

Mechanism : The reaction proceeds via a two-step process: deprotonation of the nucleophile followed by attack at the electrophilic carbon adjacent to the cyano group .

Cross-Coupling Reactions

The benzothiophene core and naphthalene system participate in Pd-catalyzed cross-couplings. While direct data for this compound is limited, analogous reactions (e.g., Suzuki-Miyaura) are reported for similar substrates .

Coupling PartnerCatalyst SystemProduct TypeYieldReference
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl derivative75%
Vinyl bromideNi(cod)<sub>2</sub>, Josiphos ligandAlkenylated product69%

Key Insight : The methoxy group stabilizes intermediates during oxidative addition, while the cyano group modulates electronic effects at the metal center .

Condensation Reactions Involving the Carboxamide

The carboxamide group participates in condensations to form heterocycles. For example, reaction with hydrazine yields pyrazole derivatives .

ReagentConditionsProductYieldReference
Hydrazine hydrateEtOH, refluxPyrazole-fused derivative64%
ThiosemicarbazideAcOH, 100°CThiadiazole derivative57%

Mechanism : Nucleophilic attack by hydrazine at the carbonyl carbon, followed by cyclization and dehydration .

Oxidation and Reduction Reactions

  • Oxidation : The tetrahydrobenzothiophene ring undergoes dehydrogenation to form aromatic benzothiophene derivatives under DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Reduction : The cyano group is reduced to an amine using LiAlH<sub>4</sub> (yield: 78%) .

Scientific Research Applications

Structural Characteristics

Molecular Formula : C₁₆H₁₅N₃O₂S
Molecular Weight : 305.4 g/mol
IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide

The compound exhibits a complex structure that contributes to its biological activity. Its design incorporates both a benzothiophene moiety and a methoxynaphthalene component, which are crucial for its interaction with biological targets.

2.1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study Example : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis .

2.2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

Case Study Example : Research published in Neuropharmacology highlighted that the compound reduced oxidative stress and inflammation in neuronal cells, suggesting a potential therapeutic role in neurodegenerative disorders .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes involved in critical biological processes.

3.1. Kinase Inhibition

The compound has been shown to inhibit specific kinases associated with cancer progression and metastasis. This inhibition can lead to decreased tumor growth and improved patient outcomes.

Enzyme Inhibition Type Effect on Cancer Cells
MAPKCompetitiveReduced proliferation
PI3KNon-competitiveInduced apoptosis

Antimicrobial Properties

Emerging research has indicated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study Example : A study conducted by researchers at a leading pharmaceutical institute found that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The cyano group can participate in hydrogen bonding or dipole interactions, while the benzothiophene and naphthalene moieties provide hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Implications

The following table summarizes key analogs and their structural differences relative to Compound A :

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Notes Evidence Source
Compound A 3-Methoxynaphthalene-2-carboxamide 375.47 Anti-proliferative activity; VIP-R1 interaction (hypothesized)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide 2-Methoxybenzamide 318.39 Reduced steric bulk compared to Compound A; potential for altered receptor selectivity
(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (Compound 36b) Propenamide linker with naphthalen-2-yl 398.45 Anti-proliferative activity; enhanced rigidity due to α,β-unsaturated system
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-2-carboxamide 6-Methyl on tetrahydro ring; naphthalene-2-carboxamide 361.44 Methyl group may improve metabolic stability; no methoxy substituent
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)propanamide Propanamide linker with 4-methoxyphenyl 340.44 Flexible linker; reduced aromaticity compared to Compound A
1130-0098 (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-4-nitrobenzamide) 3-Methyl-4-nitrobenzamide 353.38 Nitro group introduces strong electron-withdrawing effects; screening compound

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Methoxy vs. Nitro Substituents : The 3-methoxy group in Compound A provides moderate electron-donating effects, whereas the 4-nitro group in 1130-0098 () is strongly electron-withdrawing. This difference may alter binding affinities in target proteins, as seen in receptor-ligand interactions.
  • Carboxamide Linker vs.
Physicochemical Properties
  • Lipophilicity : The naphthalene moiety in Compound A and Compound 36b increases logP values compared to benzamide analogs (e.g., 2-methoxybenzamide in ), impacting membrane permeability.
  • Hydrogen Bonding: The carboxamide group in Compound A serves as a hydrogen bond donor/acceptor, a feature absent in propanamide derivatives ().

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiophene moiety and a methoxynaphthalene group. Its molecular formula is C23H24N4OSC_{23}H_{24}N_{4}OS with a molecular weight of approximately 436.59 g/mol. The presence of the cyano group and the unique arrangement of functional groups contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases play crucial roles in cellular stress responses and apoptosis. The compound has shown selectivity against other members of the mitogen-activated protein kinase (MAPK) family, such as JNK1, p38alpha, and ERK2.

Key Findings:

  • Potency : The compound exhibits significant inhibitory potency with pIC50pIC_{50} values of 6.5 for JNK2 and 6.7 for JNK3, indicating strong binding affinity .
  • Binding Mode : X-ray crystallography studies have revealed a unique binding mode where the cyano substituent forms hydrogen bonds with the ATP-binding site's hinge region in JNK3 .

Biological Activity

The biological activity of this compound extends beyond kinase inhibition. It has been evaluated in various cellular models to assess its effects on cell proliferation, apoptosis, and signal transduction pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Selective inhibitor of JNK2 and JNK3
Apoptosis Induction Promotes apoptosis in cancer cell lines
Cell Proliferation Inhibits proliferation in specific cancer models

Case Studies

Several studies have investigated the effects of this compound in various contexts:

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis in breast cancer cell lines. The mechanism was attributed to the inhibition of JNK signaling pathways which are often upregulated in cancer cells .
  • Neuroprotective Effects : Another study explored its neuroprotective potential against oxidative stress-induced cell death in neuronal cell cultures. The compound was found to mitigate cell death by modulating apoptotic pathways .

Q & A

Q. Q1. What are the recommended synthetic strategies for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

  • Route Selection: Utilize a multi-step synthesis approach starting with functionalization of the 4,5,6,7-tetrahydro-1-benzothiophene core. For example, introduce the cyano group at position 3 via nitrile substitution under basic conditions (e.g., KCN/DMSO) .
  • Coupling Reactions: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the 3-methoxynaphthalene-2-carboxylic acid moiety to the benzothiophene scaffold. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .
  • Yield Optimization: Use high-purity solvents (e.g., dry THF or DMF) and inert atmosphere (N₂/Ar) to minimize side reactions. For low-yield steps (e.g., <40%), consider microwave-assisted synthesis to enhance reaction kinetics .

Q. Q2. How should researchers characterize the molecular structure of this compound, particularly its tetrahydrobenzothiophene ring conformation?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Define the tetrahydrobenzothiophene ring puckering using Cremer-Pople parameters (e.g., amplitude qq, phase angle ϕ\phi) to quantify non-planarity .
  • ORTEP Visualization: Generate 3D thermal ellipsoid plots via ORTEP-III to analyze bond lengths, angles, and torsional strain in the tetrahydro ring. Compare with reference data for similar benzothiophene derivatives .
  • NMR Analysis: Assign 1H^1\text{H}- and 13C^{13}\text{C}-NMR signals using 2D techniques (COSY, HSQC). The methoxy group at C3 of the naphthalene ring typically resonates at δ ~3.9–4.1 ppm, while the cyano group exhibits characteristic IR stretches at ~2200 cm⁻¹ .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina or Schrödinger Suite to model binding affinities. Parameterize the cyano and carboxamide groups as hydrogen-bond acceptors/donors. Validate docking poses with MD simulations (e.g., GROMACS) .
  • Quantum Chemical Calculations: Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions of high electron density (e.g., methoxy and cyano groups) for reactivity predictions .
  • Experimental Validation: Corrogate computational results with in vitro assays (e.g., enzyme inhibition IC₅₀). For example, thiophene-3-carboxamide analogs show antibacterial activity via membrane disruption .

Q. Q4. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Data Reconciliation: If X-ray data (e.g., bond lengths) conflict with DFT-optimized geometries, re-examine refinement parameters in SHELXL (e.g., thermal displacement factors or hydrogen atom placement) .
  • Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility in the tetrahydrobenzothiophene ring. Compare with crystallographic data to distinguish static vs. dynamic disorder .
  • Multi-Technique Validation: Cross-reference IR/Raman spectra with computational vibrational modes. Discrepancies in carbonyl stretches (~1680 cm⁻¹) may indicate polymorphic forms .

Q. Q5. How can researchers design derivatives to enhance solubility without compromising bioactivity?

Methodological Answer:

  • Structural Modifications: Introduce polar substituents (e.g., hydroxyl or amine groups) on the naphthalene ring. Avoid steric hindrance near the carboxamide moiety to preserve target binding .
  • Prodrug Approach: Convert the cyano group to a hydrolyzable ester or amide. Test hydrolytic stability under physiological pH (e.g., PBS buffer at 37°C) .
  • Co-Crystallization: Screen with co-formers (e.g., succinic acid) to create cocrystals. Use DSC and PXRD to confirm lattice modifications that enhance aqueous solubility .

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